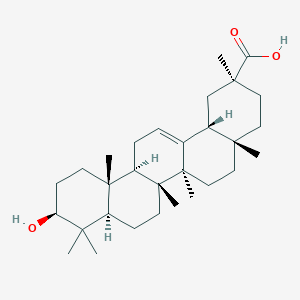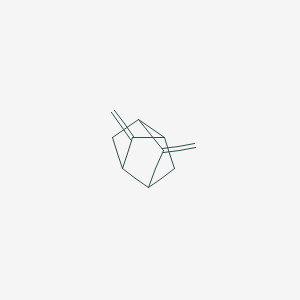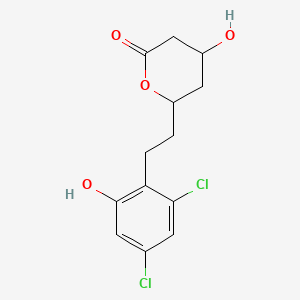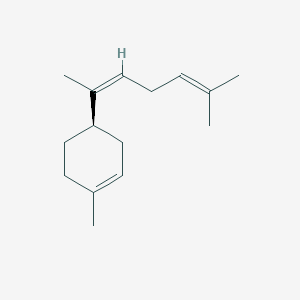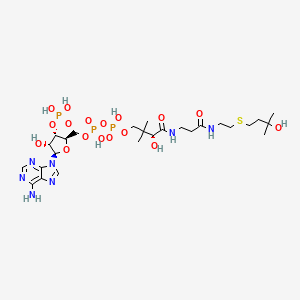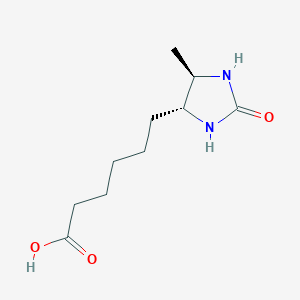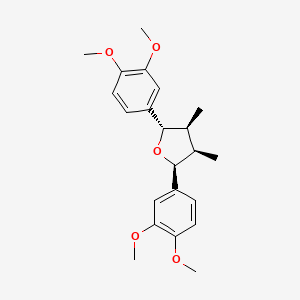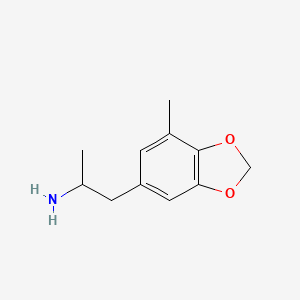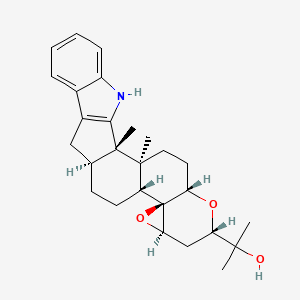
8-Chloro-2,7-dibenzofurandiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-chloro-2,7-dibenzofurandiol is a member of the class of dibenzofurans that is dibenzo[b,d]furan substituted by a chloro group at position 8 and hydroxy groups at position 2 and 7. It is a member of dibenzofurans, an organochlorine compound and a polyphenol. It derives from a hydride of a dibenzofuran.
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impacts of Halogenated Compounds
While specific research on 8-Chloro-2,7-dibenzofurandiol is limited, insights can be drawn from studies on similar halogenated compounds like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs). These compounds share structural similarities with chlorinated analogs and have raised environmental and health concerns due to their persistence and potential toxic effects. Research suggests that brominated compounds, analogous to chlorinated ones, can have significant toxicity profiles, necessitating further investigation into their health effects and environmental impact, especially considering the increasing use of brominated flame retardants (Birnbaum, Staskal, & Diliberto, 2003).
Fate and Behavior in Aquatic Environments
Parabens, like this compound, often find applications in various consumer products and can enter aquatic environments, acting as weak endocrine disrupters. Their fate, behavior, and the formation of halogenated by-products in aquatic systems have been subjects of review, highlighting the need for comprehensive understanding and monitoring of such compounds and their derivatives in environmental matrices (Haman, Dauchy, Rosin, & Munoz, 2015).
Genetic Toxicology of Chlorinated Compounds
The genetic toxicology of chlorinated dibenzo-p-dioxins, closely related to compounds like this compound, has been extensively reviewed. Although the mutagenic potential of these compounds is still under investigation, their structural similarity to known mutagens raises concerns about their possible genetic and carcinogenic risks, underscoring the importance of further toxicological studies (Wassom, Huff, & Loprieno, 1977).
Mechanisms of Formation and Destruction
Understanding the mechanisms governing the formation, chlorination, and destruction of PCDD/Fs is crucial for mitigating the environmental impact of halogenated compounds like this compound. Research has delved into the complex pathways contributing to the emission rates and congener profiles of these pollutants, emphasizing the role of precursor chlorination patterns and the need for further theoretical and experimental studies to clarify these processes (Altarawneh, Dlugogorski, Kennedy, & Mackie, 2009).
Eigenschaften
CAS-Nummer |
112699-88-4 |
|---|---|
Molekularformel |
C12H7ClO3 |
Molekulargewicht |
234.63 g/mol |
IUPAC-Name |
8-chlorodibenzofuran-2,7-diol |
InChI |
InChI=1S/C12H7ClO3/c13-9-4-8-7-3-6(14)1-2-11(7)16-12(8)5-10(9)15/h1-5,14-15H |
InChI-Schlüssel |
IRPYRTZTPXYMQI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1O)C3=CC(=C(C=C3O2)O)Cl |
Andere CAS-Nummern |
112699-88-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




